molecular formula C11H12N2O2 B13317761 3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13317761
M. Wt: 204.22 g/mol
InChI Key: IIFJLZZOBLWMJB-UHFFFAOYSA-N
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Description

3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of this compound includes an amino group attached to the pyridine ring and a pent-4-yn-2-yl group, which is an alkyne derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of methyl groups attached to the pyridine ring.

    Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a halogenated pyridine derivative.

    Addition of the Pent-4-yn-2-yl Group: The pent-4-yn-2-yl group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

Uniqueness

3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(pent-4-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-7-12-6-5-9(10)11(14)15/h1,5-8,13H,4H2,2H3,(H,14,15)

InChI Key

IIFJLZZOBLWMJB-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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